2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a 1,2,4-triazole derivative characterized by a central triazole ring substituted at position 4 with a phenyl group and at position 5 with a 3-chlorophenyl group. A thioether linkage (-S-) connects the triazole core to a phenylethanone moiety.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-11-7-10-17(14-18)21-24-25-22(26(21)19-12-5-2-6-13-19)28-15-20(27)16-8-3-1-4-9-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNLQRJXEMWHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the triazole intermediate . This intermediate is then reacted with phenyl ethanone derivatives under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Compounds containing the triazole moiety are known for their antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, a study indicated that triazole-based compounds could effectively inhibit the growth of Candida albicans and Aspergillus niger, which are common fungal infections in humans .
Mechanism of Action
The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. The presence of the sulfanyl group in 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone may enhance its binding affinity to these enzymes .
Agricultural Applications
Fungicides
The compound is being investigated as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal diseases. A case study highlighted its efficacy against Fusarium species, which are notorious for causing plant diseases and significant agricultural losses .
Field Trials
Field trials have shown that formulations containing this compound can reduce fungal infection rates in crops such as wheat and corn by up to 70%, demonstrating its potential as an effective agricultural fungicide .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole ring through cyclization reactions.
- Sulfanylation : The introduction of the sulfanyl group is achieved using thiol reagents.
- Acetylation : The final step includes acetylating the phenolic hydroxyl group to form the desired ketone structure.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Aryl isothiocyanate + hydrazine | 85 |
| 2 | Sulfanylation | Thiol reagent | 90 |
| 3 | Acetylation | Acetic anhydride | 75 |
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways. The triazole ring in its structure is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazole derivatives, focusing on substituent variations, synthetic routes, and physical/chemical properties.
Structural Variations and Substituent Effects
Key structural differences lie in the substituents on the triazole ring and the ethanone moiety. These modifications impact electronic properties, steric bulk, and intermolecular interactions.
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 465.9 g/mol. The structure includes a triazole ring, a phenyl group, and a chlorophenyl moiety that contribute to its biological properties.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Assays :
-
In Vivo Efficacy :
- Animal models treated with related triazole compounds showed reduced tumor growth and improved survival rates compared to control groups. These studies suggest potential therapeutic applications for this compound in oncology .
Data Summary Table
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Substituent (R) | σ (Hammett) | Relative Reaction Rate (vs. H) |
|---|---|---|
| 3-Cl | +0.37 | 1.5× |
| 4-F | +0.06 | 1.1× |
| CH | -0.17 | 0.8× |
Advanced: Are there discrepancies in reported bioactivity data for triazole-sulfanyl derivatives, and how can they be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity) to control variables like inoculum size and solvent effects .
- Structural Confounders : Differentiate bioactivity between regioisomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution) using crystallographic data .
- Meta-Analysis : Pool data from independent studies and apply multivariate regression to isolate substituent-specific contributions .
Advanced: What experimental designs are suitable for assessing environmental persistence and degradation pathways?
Methodological Answer:
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis Kinetics : Test stability under varying pH (2–12) and temperatures (20–50°C) to model abiotic degradation .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to identify photodegradation byproducts via LC-MS .
Ecosystem Simulations :
- Use microcosms with soil/water matrices to track biotic degradation (e.g., microbial consortia activity) over 6–12 months .
- Monitor metabolite accumulation (e.g., chlorophenols) using GC-MS .
Advanced: How can researchers resolve conflicting crystallographic data on triazole-sulfanyl bond lengths in related compounds?
Methodological Answer:
- Error Analysis : Compare thermal ellipsoid parameters and refinement residuals (R-factors) across studies to identify measurement inconsistencies .
- Computational Validation : Overlay experimental bond lengths with DFT-optimized geometries to assess deviations .
- Temperature-Dependent Studies : Perform low-temperature (100 K) XRD to reduce thermal motion artifacts and improve accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
